
4-Chloro-6-iodoquinazoline
Overview
Description
4-Chloro-6-iodoquinazoline is an organic compound with the molecular formula C8H4ClIN2 and a molecular weight of 290.49 g/mol . It is a derivative of quinazoline, a bicyclic aromatic compound, and is characterized by the presence of both chlorine and iodine atoms at the 4 and 6 positions, respectively . This compound is typically a light brown to dark grey solid and is slightly soluble in organic solvents such as chloroform and methanol .
Mechanism of Action
Target of Action
4-Chloro-6-iodoquinazoline is an intermediate in the synthesis of Lapatinib , a tyrosine kinase inhibitor used in the treatment of certain types of cancer. The primary targets of this compound are therefore likely to be tyrosine kinases, which play a crucial role in cell signaling and growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and activity. Additionally, the presence of other substances, such as proteins or ions, can also impact its interaction with its target .
Preparation Methods
4-Chloro-6-iodoquinazoline can be synthesized through various methods. One common synthetic route involves the iodination of 4-chloroquinazoline. This process typically includes the following steps :
Starting Material: 4-Chloroquinazoline.
Iodination: The 4-chloroquinazoline is treated with iodine and a suitable oxidizing agent, such as potassium iodide, in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out under reflux conditions, typically at elevated temperatures.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems .
Chemical Reactions Analysis
4-Chloro-6-iodoquinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding derivatives.
Coupling Reactions: The iodine atom at the 6-position can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with aryl or alkynyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.
Scientific Research Applications
4-Chloro-6-iodoquinazoline has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors like lapatinib, which are used in cancer treatment.
Organic Synthesis: The compound serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
4-Chloro-6-iodoquinazoline can be compared with other halogenated quinazolines, such as:
4-Chloroquinazoline: Lacks the iodine atom at the 6-position, making it less versatile in coupling reactions.
6-Iodoquinazoline: Lacks the chlorine atom at the 4-position, limiting its use in nucleophilic substitution reactions.
4-Bromo-6-iodoquinazoline: Similar to this compound but with a bromine atom instead of chlorine, which may affect its reactivity and selectivity in certain reactions.
The uniqueness of this compound lies in its dual halogenation, which allows for a broader range of chemical transformations and applications .
Properties
IUPAC Name |
4-chloro-6-iodoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAIUOPDSRAOKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50457722 | |
| Record name | 4-Chloro-6-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98556-31-1 | |
| Record name | 4-Chloro-6-iodoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50457722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-6-iodoquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What does the research reveal about the reactivity of 4-chloro-6-iodoquinazoline in palladium-catalyzed cross-coupling reactions?
A: The research demonstrates that this compound exhibits preferential reactivity at the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions like Sonogashira and Suzuki-Miyaura reactions []. This selectivity is attributed to the intrinsically higher reactivity of the Csp2-I bond compared to the C-Cl bond. This finding contrasts with previous observations in chloro-bromo substituted quinazolines, where the C-Cl bond is usually more reactive. This selective reactivity of this compound allows for the controlled and sequential introduction of various substituents at specific positions on the quinazoline ring, leading to the synthesis of novel unsymmetrical polycarbo-substituted quinazolines with potentially interesting photophysical properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

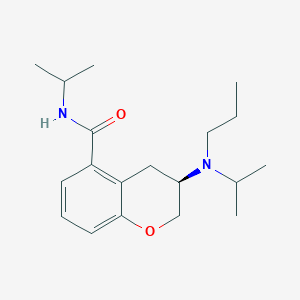

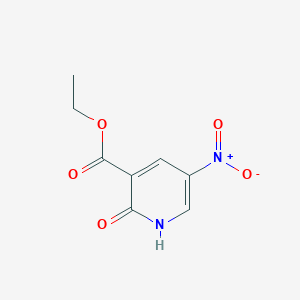

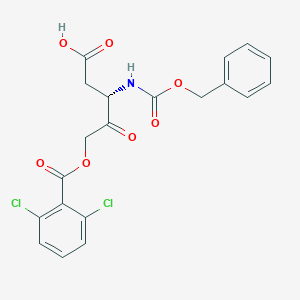
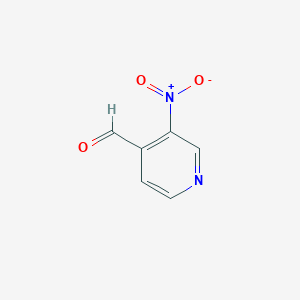




![Tert-butyl N-[(E,2S)-5-oxopent-3-en-2-yl]carbamate](/img/structure/B131346.png)
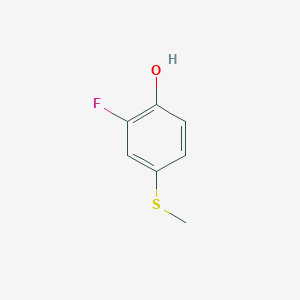

![[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol](/img/structure/B131361.png)
